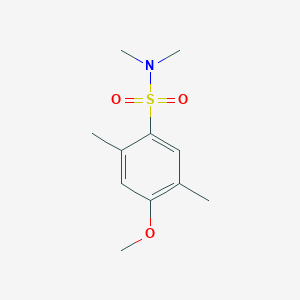
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide, also known as CYCLOPS, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This molecule has a unique structure that allows it to interact with specific biological targets, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is not fully understood, but it is believed to interact with specific proteins in cells, altering their function. One proposed target is the protein Hsp90, which is involved in the folding and stabilization of other proteins. 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been shown to bind to Hsp90, leading to the degradation of client proteins and ultimately cell death. This mechanism may explain the anti-cancer properties of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide.
Biochemical and Physiological Effects:
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and inhibit viral replication. However, it is important to note that 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide can also have toxic effects on cells, particularly at higher concentrations. Further studies are needed to determine the optimal dosage and duration of treatment for different applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide in lab experiments is its specificity for certain biological targets. This allows researchers to study the function of these targets in more detail. Additionally, the synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been optimized to improve yields and reduce costs, making it a viable option for large-scale production. However, the toxicity of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide at higher concentrations can be a limitation for some experiments. Careful consideration of dosage and duration of treatment is necessary to avoid unwanted effects.
Zukünftige Richtungen
There are several future directions for research on 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide-based therapies for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these applications. Additionally, the mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide needs to be further elucidated to identify other potential targets. Finally, the synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide can be further optimized to reduce costs and improve yields, making it a more attractive option for large-scale production.
Conclusion:
In conclusion, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is a synthetic compound with potential therapeutic applications in cancer, inflammatory diseases, and viral infections. The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been optimized to improve yields and reduce costs, making it a viable option for large-scale production. Further research is needed to fully understand the mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide and to determine the optimal dosage and duration of treatment for different applications. Overall, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is a promising candidate for drug development and has the potential to improve human health.
Synthesemethoden
The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide involves several steps, starting with the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride to produce the final product, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide. The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In one study, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide could reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has potential as a therapeutic agent for various diseases.
Eigenschaften
Produktname |
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-cyclohexyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,19-17-8-4-5-13-18-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,18,19) |
InChI-Schlüssel |
LYIYSZJVXWQNNF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)

![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)






![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)



